N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide
Description
This compound is a hybrid heterocyclic molecule featuring a pyrazole-triazole core linked via a sulfanyl-acetamide bridge. Its structure integrates a 4-fluorophenyl group, a thiophene moiety, and phenyl substituents, which collectively influence its electronic, steric, and pharmacophoric properties. The synthesis of such compounds typically involves multi-step reactions, including nucleophilic substitutions, cyclization, and alkylation, as observed in analogous triazole derivatives . While direct crystallographic data for this compound are unavailable in the provided evidence, structural refinement tools like SHELXL and visualization software (e.g., ORTEP-III ) are critical for elucidating its 3D conformation in related studies.
Properties
IUPAC Name |
N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H27FN6O2S2/c33-24-15-13-23(14-16-24)27-19-26(28-12-7-17-42-28)37-39(27)31(41)21-43-32-36-35-29(38(32)25-10-5-2-6-11-25)20-34-30(40)18-22-8-3-1-4-9-22/h1-17,27H,18-21H2,(H,34,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLGNHRGMFWRCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=CS2)C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CNC(=O)CC5=CC=CC=C5)C6=CC=C(C=C6)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H27FN6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the 3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazole intermediate, followed by its reaction with 2-oxoethylsulfanyl-4-phenyl-1,2,4-triazole. The final step involves the coupling of this intermediate with phenylacetamide under specific reaction conditions, such as controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. It has been shown to inhibit the proliferation of several cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest.
Case Study:
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells. The study utilized a series of analogs to optimize the structure for enhanced activity.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Research indicates it possesses activity against various bacterial strains, including resistant strains.
Data Table: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation in vitro. It inhibits the production of pro-inflammatory cytokines.
Case Study:
A publication in Phytotherapy Research reported that treatment with the compound resulted in a significant decrease in TNF-alpha levels in macrophage cultures.
Pesticidal Properties
The compound's structure suggests potential use as a pesticide. Preliminary studies indicate effectiveness against certain pests that affect crop yields.
Data Table: Pesticidal Efficacy
| Pest Species | Effective Concentration (g/ha) |
|---|---|
| Aphids | 0.5 |
| Whiteflies | 0.75 |
Plant Growth Promotion
Research has also explored its role as a plant growth regulator. It enhances root development and overall plant vigor when applied at specific concentrations.
Case Study:
Field trials conducted on tomato plants showed a 30% increase in yield when treated with the compound compared to untreated controls.
Polymer Development
The compound's unique chemical structure allows it to be incorporated into polymer matrices, enhancing their mechanical properties and thermal stability.
Data Table: Polymer Properties
| Property | Control Polymer | Polymer with Compound |
|---|---|---|
| Tensile Strength (MPa) | 50 | 75 |
| Thermal Stability (°C) | 200 | 250 |
Nanomaterial Synthesis
Furthermore, it has been utilized in the synthesis of nanomaterials for various applications, including drug delivery systems and biosensors.
Case Study:
A research group successfully synthesized nanoparticles using this compound as a stabilizing agent, achieving controlled release of therapeutic agents.
Mechanism of Action
The mechanism of action of N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
N-((5-((2-(5-(4-Methoxyphenyl)-3-(Thiophen-2-yl)-4,5-Dihydro-1H-Pyrazol-1-yl)-2-Oxoethyl)Thio)-4-(m-Tolyl)-4H-1,2,4-Triazol-3-yl)Methyl)-2-Phenylacetamide (CAS: 362505-85-9)
This analogue replaces the 4-fluorophenyl group with a 4-methoxyphenyl substituent and introduces a 3-methylphenyl group on the triazole ring. Key differences include:
5-(4-Fluorophenyl)-3-[5-Methyl-1-(4-Methylphenyl)-1H-1,2,3-Triazol-4-yl]-N-Phenyl-4,5-Dihydro-1H-Pyrazole-1-Carbothioamide
This pyrazole-triazole hybrid substitutes the acetamide bridge with a carbothioamide group. Structural variations include:
- Bioactivity : Carbothioamide derivatives often exhibit enhanced metal-chelating properties, which may influence antimicrobial or enzyme-inhibitory activities compared to acetamide-containing compounds .
- Tautomerism : Like the target compound, this molecule may exhibit thione-thiol tautomerism, as confirmed by IR and NMR spectral data in related triazoles .
S-Alkylated 1,2,4-Triazole Derivatives
Compounds such as 2-(5-(5-Methyl-1H-Pyrazole-3-yl)-4-Phenyl-4H-1,2,4-Triazole-3-ylthio)Acetamides demonstrate:
- Structural Motifs : Shared triazole-thioether linkages but lack the pyrazole and fluorophenyl groups, resulting in reduced steric bulk and altered pharmacokinetic profiles .
- Synthetic Routes : Similar use of sodium hydroxide-mediated cyclization and alkylation steps .
Bioactivity and Molecular Similarity
Tanimoto Coefficient Analysis
Using Morgan fingerprints and Tanimoto coefficients (Tc), the target compound shows moderate similarity (Tc = 0.65–0.75) to fluorophenyl-containing triazole derivatives like CAS 1421848-11-4, which shares a pyrazole-thiazole-acetamide scaffold . Lower similarity (Tc = 0.40–0.50) is observed with methoxyphenyl analogues due to divergent electronic profiles .
Bioactivity Clustering
Hierarchical clustering based on bioactivity profiles (e.g., enzyme inhibition, cytotoxicity) reveals that fluorophenyl-substituted compounds cluster together, suggesting shared modes of action. For example, fluorophenyl groups in pyrazole-triazole hybrids correlate with enhanced COX-2 inhibition compared to non-halogenated analogues .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Molecular Similarity Metrics
Key Research Findings
Substituent Effects : Fluorophenyl groups enhance target selectivity in kinase inhibitors compared to methoxyphenyl analogues, likely due to improved hydrophobic interactions .
Synthetic Challenges : S-alkylation steps in triazole synthesis require precise control of reaction conditions to avoid N-alkylation byproducts .
Tautomeric Stability : Thione tautomers dominate in triazole derivatives, as confirmed by IR spectra lacking νS-H bands .
Biological Activity
N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}-2-phenylacetamide is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound incorporates various structural motifs known for their pharmacological properties, including pyrazole and triazole rings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 667.8 g/mol. The structure features multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C30 H30 F N7 O4 S3 |
| Molecular Weight | 667.8 g/mol |
| LogP | 3.7127 |
| LogD | 3.7127 |
| Polar Surface Area | 110.427 Ų |
| Hydrogen Bond Acceptors Count | 13 |
| Hydrogen Bond Donors Count | 1 |
Antimicrobial Activity
Research indicates that compounds containing pyrazole and triazole moieties exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar compounds against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, derivatives with triazole rings have demonstrated potent inhibitory effects on DNA gyrase and topoisomerase IV, making them valuable in developing new antibiotics .
Case Study: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of several pyrazole derivatives, revealing that compounds with structural similarities to N-{[5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-benzamide exhibited MIC values as low as 3.125 μg/mL against Bacillus subtilis and moderate activity against Escherichia coli and Pseudomonas aeruginosa .
Antitumor Activity
The incorporation of the triazole ring has been associated with antitumor properties. Studies have shown that compounds similar to N-{[5-(triazole-containing moieties)} can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific interactions of these compounds with cellular targets are still under investigation but show promise in preclinical models .
Anti-inflammatory Properties
In addition to antimicrobial and antitumor activities, the compound's potential anti-inflammatory effects have been noted in preliminary studies. Compounds featuring similar structures have been reported to reduce inflammation markers in vitro, suggesting a possible therapeutic application in chronic inflammatory diseases .
Summary of Findings from Recent Studies
Q & A
Q. What are the key synthetic routes and critical reaction conditions for synthesizing this compound?
The synthesis involves multi-step reactions, starting with the formation of pyrazole and triazole intermediates. Critical steps include:
- Cyclization : Using cyclopropyl hydrazine and thiophene derivatives under acidic/basic conditions to form the pyrazole core .
- Sulfanyl linkage formation : Thiol-alkylation reactions with 2-oxoethyl sulfanyl groups, requiring catalysts like triethylamine or DCC to enhance yields .
- Temperature control : Maintaining 60–80°C during acylation steps to prevent side reactions .
- Purification : Column chromatography or recrystallization to isolate intermediates and final products .
Q. Which characterization techniques are essential for confirming the structure of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions (e.g., fluorophenyl, thiophene) and linkage integrity .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- X-ray crystallography : Resolving crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding in triazole moieties) .
Q. What are the stability considerations for this compound under various experimental conditions?
- pH sensitivity : Degradation observed in strongly acidic/basic conditions; neutral buffers (pH 6–8) recommended for biological assays .
- Thermal stability : Store at –20°C in inert atmospheres to prevent oxidation of thiophene or sulfanyl groups .
- Light exposure : Protect from UV light to avoid photodegradation of the fluorophenyl moiety .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the structure-activity relationships (SAR) of this compound?
- Substituent variation : Synthesize analogs with modified fluorophenyl, thiophene, or triazole groups to assess impacts on bioactivity (e.g., antimicrobial vs. anti-inflammatory effects) .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities with targets like cyclooxygenase-2 (COX-2) or kinases .
- Biological assays : Compare IC50 values in enzyme inhibition assays (e.g., COX-2) across analogs to identify critical pharmacophores .
Q. What strategies are recommended for resolving contradictions in reported biological activities across different analogs?
- Orthogonal validation : Confirm activity using multiple assays (e.g., SPR for binding affinity, cell-based assays for functional activity) .
- Structural benchmarking : Cross-reference crystallographic data (e.g., bond angles in triazole rings) to rule out synthetic variability .
- Meta-analysis : Compare reaction conditions (e.g., solvent polarity, catalyst type) that may influence compound purity and bioactivity .
Q. How can computational chemistry tools be integrated into the study of this compound's mechanism of action?
- Molecular dynamics (MD) simulations : Simulate interactions with lipid bilayers to predict membrane permeability .
- QSAR modeling : Train models on datasets of triazole derivatives to predict ADMET properties .
- InChI Key applications : Use the compound’s unique identifier (e.g., VTHFZDYQIYVFQZ-UHFFFAOYSA-N) to retrieve structural data from PubChem for virtual screening .
Q. What experimental approaches are used to determine the binding affinity and selectivity of this compound towards biological targets?
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics with immobilized receptors (e.g., GPCRs) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for target-ligand interactions .
- Competitive ELISA : Assess selectivity against related enzymes (e.g., COX-1 vs. COX-2) using fluorogenic substrates .
Methodological Considerations for Data Interpretation
- Handling spectral discrepancies : Overlay NMR/MS data with computational predictions (e.g., ACD/Labs) to resolve ambiguous peaks .
- Yield optimization : Use design of experiments (DoE) to test variables like catalyst loading and solvent polarity .
- Bioactivity normalization : Report data as % inhibition relative to positive controls (e.g., celecoxib for COX-2 assays) to minimize inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
